3-(2,4-Dimethylquinolin-6-yl)propanoic acid
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Overview
Description
3-(2,4-Dimethylquinolin-6-yl)propanoic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with two methyl groups at positions 2 and 4, and a propanoic acid moiety at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylquinolin-6-yl)propanoic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Substitution Reactions:
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(2,4-Dimethylquinolin-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the propanoic acid moiety.
2,4-Dimethylquinoline: A derivative with methyl groups at positions 2 and 4 but lacking the propanoic acid group.
Quinoline-3-carboxylic acid: A compound with a carboxylic acid group at position 3 but without the methyl substitutions.
Uniqueness
3-(2,4-Dimethylquinolin-6-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(2,4-dimethylquinolin-6-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-9-7-10(2)15-13-5-3-11(8-12(9)13)4-6-14(16)17/h3,5,7-8H,4,6H2,1-2H3,(H,16,17) |
InChI Key |
PYDIKBCKSJZFHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)CCC(=O)O)C |
Origin of Product |
United States |
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